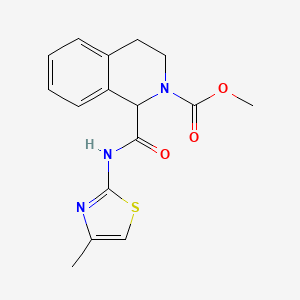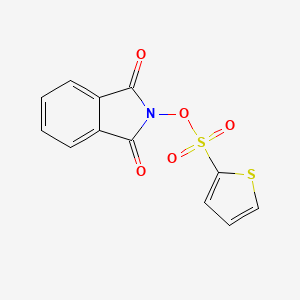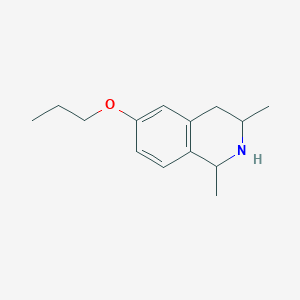![molecular formula C28H30FN5O2S B2958213 N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476441-07-3](/img/structure/B2958213.png)
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H30FN5O2S and its molecular weight is 519.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Adamantane-type Cardo Polyamides : A study by Liaw, Liaw, and Chung (1999) discusses the synthesis of new adamantane-type cardo dicarboxylic acid and its use in creating polyamides with moderate to high inherent viscosities. These polyamides were amorphous and exhibited high tensile strength and glass transition temperatures, indicating potential applications in material science (Liaw, Liaw, & Chung, 1999).
Polyamides Containing Adamantyl Moieties : Chern, Shiue, and Kao (1998) synthesized new polyamides by direct polycondensation of 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane with various diamines. These polyamides showed medium inherent viscosities and high glass transition temperatures, suggesting their utility in high-performance polymers (Chern, Shiue, & Kao, 1998).
Polyamide-imides with Adamantyl Groups : Liaw and Liaw (2001) developed new polyamide-imides containing pendent adamantyl groups. These polymers were amorphous with high glass transition and weight loss temperatures, indicating potential applications in areas requiring high thermal stability (Liaw & Liaw, 2001).
Medical and Biological Applications
5-HT2 Receptor Antagonists : A study by Fujio et al. (2000) found that certain adamantane carboxamides exhibit high affinity and selectivity for 5-HT2 receptors. These compounds showed potential as anti-platelet agents, highlighting their relevance in medical research (Fujio et al., 2000).
Anti-Influenza Virus Activity : Göktaş et al. (2012) conducted a study on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety. These compounds displayed significant anti-viral activity against influenza A and B viruses, suggesting their potential use as antiviral drugs (Göktaş et al., 2012).
Chemical Synthesis and Analysis
Catalytic Synthesis Using Phosphorus Trichloride : Shishkin et al. (2020) developed a method for synthesizing N-aryl(benzyl)adamantane-1-carboxamides using phosphorus trichloride. This efficient synthesis method has implications for the production of various adamantane derivatives (Shishkin et al., 2020).
Microwave-Assisted Fries Rearrangement : Moreno-Fuquen et al. (2019) describe a catalyst- and solvent-free synthesis of benzamide derivatives using microwave-assisted Fries rearrangement. This method presents a novel approach to synthesizing adamantane derivatives (Moreno-Fuquen et al., 2019).
Propiedades
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2S/c29-21-6-8-23(9-7-21)34-24(32-33-27(34)37-17-25(35)31-22-4-2-1-3-5-22)16-30-26(36)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICJARUWJONLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC(=O)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)





![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2958148.png)


![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2958151.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)